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molecular formula C45H63N3O6 B8630380 Phenol, 2,2',2''-(1,3,5-triazine-2,4,6-triyl)tris[5-(octyloxy)- CAS No. 13681-75-9

Phenol, 2,2',2''-(1,3,5-triazine-2,4,6-triyl)tris[5-(octyloxy)-

Cat. No. B8630380
M. Wt: 742.0 g/mol
InChI Key: WPMUMRCRKFBYIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247483B2

Procedure details

2,4,6-tris(2-hydroxy-4-octyloxyphenyl)-1,3,5-triazine, 2-(2-hydroxy-4-octyloxyphenyl)-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine, 2-[2,4-dihydroxyphenyl-4,6-bis(2,4-dimethylphenyl]-1,3,5-triazine, 2,4-bis(2-hydroxy-4-propyloxyphenyl)-6-(2,4-dimethylphenyl)-1,3,5-triazine, 2-(2-hydroxy-4-octyloxyphenyl)-4,6-bis(4-methylphenyl)-1,3,5-triazine, 2-[2-hydroxy-4-dodecyloxyphenyl)-4,6-bis(2,4-dimethylphenyl]-1,3,5-triazine, 2-[2-hydroxy-4-(2-hydroxy-3-butyloxypropoxy)phenyl]-4,6-bis (2,4-dimethylphenyl)-1,3,5-triazine, 2-[2-hydroxy-4-(2-hydroxy-3-octyloxypropoxy)phenyl]-4,6-bis (2,4-dimethylphenyl)-1,3,5-triazine and mixtures thereof, and the like.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2,4-bis(2-hydroxy-4-propyloxyphenyl)-6-(2,4-dimethylphenyl)-1,3,5-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-(2-hydroxy-4-octyloxyphenyl)-4,6-bis(4-methylphenyl)-1,3,5-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2-[2-hydroxy-4-dodecyloxyphenyl)-4,6-bis(2,4-dimethylphenyl]-1,3,5-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
2-[2-hydroxy-4-(2-hydroxy-3-butyloxypropoxy)phenyl]-4,6-bis (2,4-dimethylphenyl)-1,3,5-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
2-[2-hydroxy-4-(2-hydroxy-3-octyloxypropoxy)phenyl]-4,6-bis (2,4-dimethylphenyl)-1,3,5-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6](OCCCCCCCC)[CH:5]=[CH:4][C:3]=1[C:17]1[N:22]=[C:21](C2C=CC(OCCCCCCCC)=CC=2O)[N:20]=[C:19](C2C=CC(OCCCCCCCC)=CC=2O)[N:18]=1.OC1C=C(OCCCCCCCC)C=CC=1C1N=C(C2C=CC(C)=CC=2C)N=C(C2C=CC(C)=CC=2C)N=1.OC1C=C(O)C=CC=1C1N=C(C2C=CC(C)=CC=2C)N=C(C2C=CC(C)=CC=2C)N=1.OC1C=C(OCCC)C=CC=1C1N=C(C2C=CC(OCCC)=CC=2O)N=C(C2C=CC(C)=CC=2C)N=1.OC1C=C(OCCCCCCCC)C=CC=1C1N=C(C2C=CC(C)=CC=2)N=C(C2C=CC(C)=CC=2)N=1.OC1C=C(OCCCCCCCCCCCC)C=CC=1C1N=C(C2C=CC(C)=CC=2C)N=C(C2C=CC(C)=CC=2C)N=1.OC1C=C(OCC(O)COCCCC)C=CC=1C1N=C(C2C=CC(C)=CC=2C)N=C(C2C=CC(C)=CC=2C)N=1.OC1C=C(OCC(O)COCCCCCCCC)C=CC=1C1N=C(C2C=CC(C)=CC=2C)N=C(C2C=CC(C)=CC=2C)N=1>>[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:17]1[N:18]=[CH:19][N:20]=[CH:21][N:22]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC(=C1)OCCCCCCCC)C1=NC(=NC(=N1)C1=C(C=C(C=C1)OCCCCCCCC)O)C1=C(C=C(C=C1)OCCCCCCCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC(=C1)OCCCCCCCC)C1=NC(=NC(=N1)C1=C(C=C(C=C1)C)C)C1=C(C=C(C=C1)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC(=C1)O)C1=NC(=NC(=N1)C1=C(C=C(C=C1)C)C)C1=C(C=C(C=C1)C)C
Step Four
Name
2,4-bis(2-hydroxy-4-propyloxyphenyl)-6-(2,4-dimethylphenyl)-1,3,5-triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC(=C1)OCCC)C1=NC(=NC(=N1)C1=C(C=C(C=C1)OCCC)O)C1=C(C=C(C=C1)C)C
Step Five
Name
2-(2-hydroxy-4-octyloxyphenyl)-4,6-bis(4-methylphenyl)-1,3,5-triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC(=C1)OCCCCCCCC)C1=NC(=NC(=N1)C1=CC=C(C=C1)C)C1=CC=C(C=C1)C
Step Six
Name
2-[2-hydroxy-4-dodecyloxyphenyl)-4,6-bis(2,4-dimethylphenyl]-1,3,5-triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC(=C1)OCCCCCCCCCCCC)C1=NC(=NC(=N1)C1=C(C=C(C=C1)C)C)C1=C(C=C(C=C1)C)C
Step Seven
Name
2-[2-hydroxy-4-(2-hydroxy-3-butyloxypropoxy)phenyl]-4,6-bis (2,4-dimethylphenyl)-1,3,5-triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC(=C1)OCC(COCCCC)O)C1=NC(=NC(=N1)C1=C(C=C(C=C1)C)C)C1=C(C=C(C=C1)C)C
Step Eight
Name
2-[2-hydroxy-4-(2-hydroxy-3-octyloxypropoxy)phenyl]-4,6-bis (2,4-dimethylphenyl)-1,3,5-triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC(=C1)OCC(COCCCCCCCC)O)C1=NC(=NC(=N1)C1=C(C=C(C=C1)C)C)C1=C(C=C(C=C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=C(C=CC=C1)C1=NC=NC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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